

# Gaxilose (4-O-β-D-galactopyranosyl-d-xylose): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**Gaxilose**, chemically known as 4-O-β-D-galactopyranosyl-d-xylose, is a synthetic disaccharide that has emerged as a key diagnostic agent for the non-invasive assessment of intestinal lactase activity. Its primary application lies in the diagnosis of hypolactasia, the underlying condition of lactose intolerance. This technical guide provides a comprehensive overview of **Gaxilose**, including its mechanism of action, synthesis, and the extensive clinical data supporting its use. Detailed experimental protocols for both its synthesis and its application in clinical diagnostics are provided, alongside a quantitative summary of its performance.

## Introduction

Lactose intolerance, a common digestive disorder, results from the inability to digest lactose due to insufficient levels of the enzyme lactase-phlorizin hydrolase (lactase) in the small intestine. The diagnosis of lactase deficiency, or hypolactasia, has traditionally relied on methods such as the hydrogen breath test (HBT) and the lactose tolerance test, which can be cumbersome, invasive, or lack specificity. **Gaxilose** offers a more direct and patient-friendly alternative.[1]

**Gaxilose** is a structural analog of lactose where the glucose moiety is replaced by D-xylose. This substitution allows it to be specifically hydrolyzed by intestinal lactase, releasing galactose



and D-xylose.[2] The subsequent measurement of D-xylose in urine or serum provides a direct and quantitative measure of lactase activity.[3]

## **Mechanism of Action**

The diagnostic utility of **Gaxilose** is predicated on a straightforward biochemical pathway. Following oral administration, **Gaxilose** transits to the small intestine where it encounters the brush border enzyme, lactase.[2]

- Enzymatic Cleavage: In individuals with sufficient lactase activity, **Gaxilose** is hydrolyzed into its constituent monosaccharides: D-galactose and D-xylose.
- Absorption and Excretion: D-xylose is passively absorbed in the small intestine. A portion of the absorbed D-xylose is metabolized by the body, while the remainder is excreted unchanged in the urine.[3]
- Correlation with Lactase Activity: The amount of D-xylose excreted in the urine is directly
  proportional to the amount of Gaxilose hydrolyzed by lactase, thus reflecting the overall
  intestinal lactase activity.[3] In cases of lactase deficiency, Gaxilose is not significantly
  broken down, leading to low levels of D-xylose in the urine.[1]

# Data Presentation Quantitative Data from Clinical Trials

The efficacy of the **Gaxilose** test has been validated in several clinical trials. The following tables summarize the key quantitative data from these studies.

| Parameter                                      | Urine Test                                      | Serum Test                         | Reference |  |
|------------------------------------------------|-------------------------------------------------|------------------------------------|-----------|--|
| Optimal Gaxilose<br>Dose                       | 0.45 g                                          | 2.7 g                              | [4]       |  |
| Sample Collection Time                         | 4 and 5 hours post-<br>administration           | 90 minutes post-<br>administration | [4][5]    |  |
| Cutoff Value for<br>Normal Lactase<br>Activity | 27.58 mg (4h), 37.87<br>rmal Lactase<br>mg (5h) |                                    | [4][6]    |  |



Table 1: Optimal Dosing and Timing for **Gaxilose** Diagnostic Tests.

| Diagnosti<br>c Test                 | Sensitivit<br>y | Specificit<br>y | Positive<br>Predictiv<br>e Value<br>(PPV) | Negative<br>Predictiv<br>e Value<br>(NPV) | Area<br>Under<br>ROC<br>Curve | Referenc<br>e |
|-------------------------------------|-----------------|-----------------|-------------------------------------------|-------------------------------------------|-------------------------------|---------------|
| Gaxilose<br>Test (Urine<br>& Serum) | >90%            | >90%            | >90%                                      | >90%                                      | >0.9                          | [5][7]        |
| Hydrogen<br>Breath Test             | 69% - 85%       | 69% - 85%       | Not<br>specified                          | Not<br>specified                          | <0.9                          | [5][7]        |
| Blood<br>Glucose<br>Test            | 69% - 85%       | 69% - 85%       | Not<br>specified                          | Not<br>specified                          | <0.9                          | [5][7]        |

Table 2: Diagnostic Performance of the **Gaxilose** Test Compared to Other Methods.

# Experimental Protocols Gaxilose-Based Diagnosis of Hypolactasia (Urine Test)

This protocol is based on the methodology used in Phase IIb-III clinical trials.[5]

Objective: To quantify the amount of D-xylose excreted in urine following oral administration of **Gaxilose** to assess intestinal lactase activity.

#### Materials:

- Gaxilose (0.45 g)
- 250 mL water
- · Urine collection containers
- Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for Dxylose quantification.



### Procedure:

- Patient Preparation: The patient should fast overnight. The first morning urine is discarded.
- Gaxilose Administration: A single oral dose of 0.45 g of Gaxilose, dissolved in 250 mL of water, is administered to the patient.
- Urine Collection: All urine is collected for a period of 5 hours following **Gaxilose** administration. It is recommended to collect samples at intervals, for example, from 0 to 4 hours and from 4 to 5 hours.[8]
- Sample Processing: The total volume of urine collected over the 5-hour period is measured and recorded. An aliquot is taken for D-xylose analysis.
- D-xylose Quantification: The concentration of D-xylose in the urine sample is determined using a validated analytical method, such as a colorimetric assay or HPLC.
- Calculation: The total amount of D-xylose excreted is calculated by multiplying the D-xylose concentration by the total urine volume.
- Interpretation: The total amount of excreted D-xylose is compared to the established cutoff value (e.g., 37.87 mg).[4][6] Values below the cutoff are indicative of hypolactasia.

## **Enzymatic Synthesis of Gaxilose**

This protocol describes a general method for the enzymatic synthesis of **Gaxilose** using  $\beta$ -galactosidase.[9]

Objective: To synthesize 4-O- $\beta$ -D-galactopyranosyl-d-xylose from a galactose donor and D-xylose using a transglycosylation reaction catalyzed by  $\beta$ -galactosidase.

#### Materials:

- β-D-galactopyranoside substrate (e.g., lactose or o-nitrophenyl-β-D-galactopyranoside)
- D-xylose
- β-galactosidase (e.g., from Aspergillus oryzae)



- Buffer solution (e.g., phosphate buffer, pH adjusted as per enzyme optimum)
- Organic co-solvents (optional, e.g., acetone, dimethylformamide)
- Reaction vessel with temperature control
- Chromatography system for purification (e.g., column chromatography with activated carbon/celite)

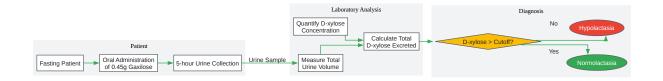
#### Procedure:

- Reaction Setup: Prepare a solution of the β-D-galactopyranoside substrate and a molar excess of D-xylose in the appropriate buffer. The concentrations should be optimized to favor the transglycosylation reaction over hydrolysis. The addition of organic co-solvents may be explored to increase the yield.[10]
- Enzyme Addition: Add β-galactosidase to the reaction mixture. The amount of enzyme will depend on its activity and the desired reaction time.
- Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.
- Reaction Monitoring: Monitor the progress of the reaction over time by taking aliquots and analyzing the formation of Gaxilose using techniques such as Thin Layer Chromatography (TLC) or HPLC.
- Enzyme Inactivation: Once the desired yield of **Gaxilose** is achieved, inactivate the enzyme by heat treatment (e.g., boiling for 10 minutes).
- Purification: Purify the **Gaxilose** from the reaction mixture. This can be achieved by column chromatography. The fractions containing **Gaxilose** are collected and pooled.
- Crystallization: The purified **Gaxilose** can be crystallized from a suitable solvent system (e.g., isopropanol-water) to obtain a solid, pure product.[9]
- Characterization: Confirm the identity and purity of the synthesized Gaxilose using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass



spectrometry.

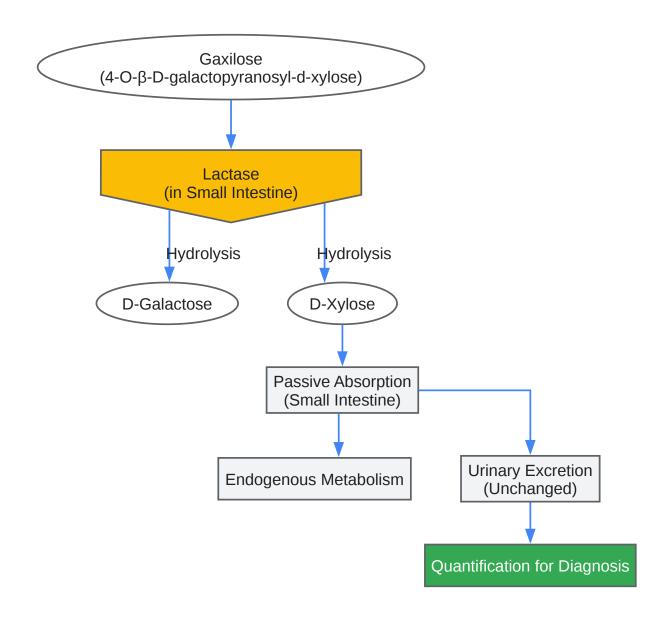
# **Mandatory Visualizations**



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Caption: Workflow for the diagnosis of hypolactasia using the Gaxilose urine test.





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Caption: Metabolic pathway of **Gaxilose** in the human body for diagnostic purposes.

# **Signaling Pathways**

Currently, there is no scientific evidence to suggest that **Gaxilose** directly participates in or modulates cellular signaling pathways in the manner of a therapeutic agent. Its biological role is primarily that of a diagnostic substrate for the lactase enzyme. The breakdown products, D-



galactose and D-xylose, are natural monosaccharides that enter their respective metabolic pathways.

# **Applications in Drug Development**

The primary application of **Gaxilose** in drug development is as a validated and highly accurate diagnostic tool. It can be employed in clinical trials for:

- Patient Stratification: Identifying individuals with hypolactasia to enroll in studies for lactose intolerance treatments.
- Efficacy Assessment: Evaluating the effectiveness of new therapies aimed at improving lactose digestion.

# **Potential for Anti-Cancer Activity**

There is currently no scientific literature to support any anti-cancer activity of **Gaxilose**. While some studies have explored the anti-proliferative effects of certain monosaccharides, these findings are not specific to the **Gaxilose** molecule.

## Conclusion

**Gaxilose** represents a significant advancement in the diagnosis of hypolactasia. Its high sensitivity and specificity, coupled with its non-invasive nature, make it a superior alternative to traditional diagnostic methods. The well-defined mechanism of action and the robust clinical data supporting its use provide a strong foundation for its integration into routine clinical practice and as a valuable tool in the development of new therapies for lactose intolerance.

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